Sulfobetaine

Übersicht

Beschreibung

Sulfobetaines are zwitterionic compounds that contain both positively charged quaternary ammonium and negatively charged sulfonate groups within a single molecular unit. Their unique structure makes them intriguing for various applications due to properties such as good solubility in water and low toxicity. Sulfobetaines have received increasing attention in recent years, particularly for their biotolerance and ultralow-fouling behavior on surfaces, which suppresses protein adsorption and enhances anti-fouling properties .

Molecular Structure Analysis

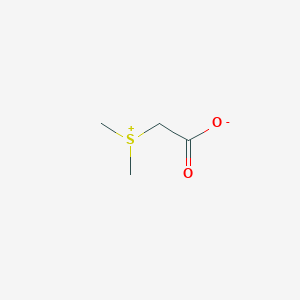

The chemical formula of sulfobetaine is C4H8O2S , with a molecular weight of approximately 120.17 g/mol . It consists of a sulfonium betaine structure, specifically (dimethylsulfonio)acetate , which serves as a conjugate base of (carboxymethyl)(dimethyl)sulfonium . The zwitterionic nature of sulfobetaines contributes to their unique properties .

Chemical Reactions Analysis

Sulfobetaines exhibit an unusual behavior in solution: an upper critical solution temperature (UCST) . This means they undergo a coil-to-globule collapse transition upon cooling. The UCST-type behavior arises from their electrically neutral behavior over a wide pH range (approximately 2–14). The balance of interactions between charged groups, water, and inner salt formation influences their solubility and phase transition. The UCST temperature is sensitive to factors such as molar mass, polymer architecture, solvent isotopes, and the addition of salts to the solution .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Biostable Polyurethanes

- Application Summary : Sulfobetaine is used to improve the biocompatibility of siloxane-based biostable polycarbonateurethanes (PCUs), which are potential blood-contact biomaterials .

- Methods of Application : PCUs with varying [PDMS]/ ( [PDMS] + [PCDL]) were synthesized by a two-step solution polymerization method. The biocompatibility of these PCUs was further improved by inserting sulfobetaine via three synthetic protocols .

- Results or Outcomes : The fibrinogen absorption on and platelet adhesion to the surface of these zwitterionic modified ones were markedly retarded. This suggested that there is a trade-off between the mechanical properties and biocompatibility for the zwitterion containing siloxane-based biostable PCUs applied as blood-contacting biomaterials .

Zwitterionic Polymers

- Application Summary : Sulfobetaine derivatives are used in the synthesis of zwitterionic polymers, which have high dipole moments and highly charged groups .

- Methods of Application : Zwitterionic materials simultaneously possess an equimolar number of cationic and anionic moieties, maintaining overall electroneutrality and high hydrophilicity .

- Results or Outcomes : Due to their remarkable hydration capability, low interfacial energy, and marvelous antifouling capacities, these materials have been applied as adsorbing agents, biomedical applications, electronics, hydrogels, and antifouling for membrane separation and marine coatings .

Bath Liquids for Sensitive Skin

- Application Summary : Sulfobetaine based on sweet almond oil is used in bath liquids for sensitive skin .

Multicellular Tumor Spheroids

- Application Summary : Sulfobetaine polymers have been used for effective permeability into multicellular tumor spheroids (MCTSs), which are attractive for drug screening before animal tests because they emulate an in vivo microenvironment .

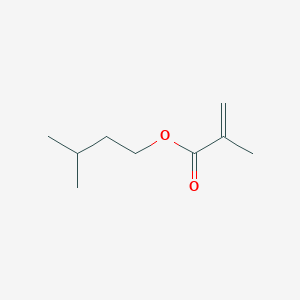

- Methods of Application : Zwitterionic polymers of sulfobetaine methacrylates and (meth)acrylamides with or without hydroxy groups between the zwitterions were prepared to serve as highly permeable nanocarriers .

- Results or Outcomes : The excellent permeability of the hepatocyte MCTS enabled the polymer to permeate it and reach the center region (∼325 μm in diameter) at approximately 150 s .

Complexation Materials

- Application Summary : Sulfobetaine derivatives are used in the synthesis of complexation materials .

Ion Exchange

Blood-Contact Biomaterials

- Application Summary : Sulfobetaine is used to improve the biocompatibility of siloxane-based biostable polycarbonateurethanes (PCUs), which are potential blood-contact biomaterials .

- Methods of Application : PCUs with varying [PDMS]/ ( [PDMS] + [PCDL]) were synthesized by a two-step solution polymerization method. The biocompatibility of these PCUs was further improved by inserting sulfobetaine via three synthetic protocols .

- Results or Outcomes : The fibrinogen absorption on and platelet adhesion to the surface of these zwitterionic modified ones were markedly retarded. This suggested that there is a trade-off between the mechanical properties and biocompatibility for the zwitterion containing siloxane-based biostable PCUs applied as blood-contacting biomaterials .

Adsorbing Agents

Antifouling for Membrane Separation

Eigenschaften

IUPAC Name |

2-dimethylsulfonioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBDWGZCVUAZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197081 | |

| Record name | Dimethylsulfonioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfobetaine | |

CAS RN |

4727-41-7 | |

| Record name | Dimethylsulfonioacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylsulfonioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylsulfonioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOBETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CVU22OCJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

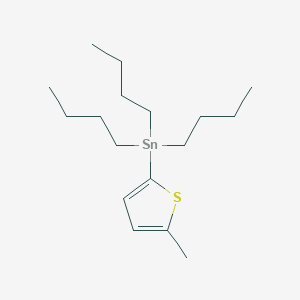

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

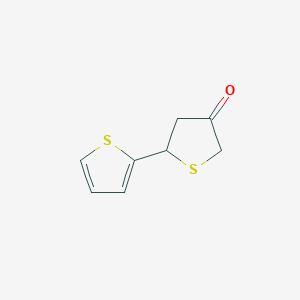

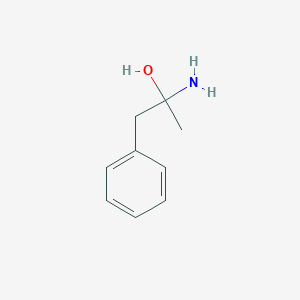

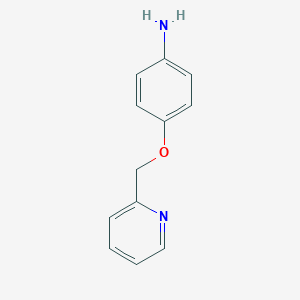

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)

![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)